N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-6(2)10-12-4-8(17-10)9(15)14-11-13-7(3)5-16-11/h4-6H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNPCFDPPMAKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN=C(S2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate thiazole derivatives under specific conditions. One common method involves the use of hydrazine hydrate and alcohol as solvents, with the mixture being refluxed for several hours . The reaction conditions, such as temperature and time, are crucial to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, triethylamine, and isonicotinoyl chloride . The conditions for these reactions vary, but they often involve refluxing the mixture for several hours to ensure complete reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with isonicotinoyl chloride produces N-isonicotinoyl-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carbohydrazide analogues .
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(5-(N-aminocarbamoyl)-4-methyl(1,3-thiazol-2-yl))benzamide
- N-(5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl)-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual thiazole rings and specific substituents contribute to its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
